7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. This compound features a methoxy group at the 7-position and a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 192.17 g/mol . The compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are recognized for their pharmacological properties. It is often synthesized for research purposes and is available through various chemical suppliers. This compound can be classified as an organic heterocyclic compound due to its nitrogen-containing ring structure.
Several synthetic routes have been developed for the preparation of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Common methods include:
The molecular structure of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid can be represented as follows:
COC1=CC=CC2=C(C=NN21)C(=O)OThe compound exhibits a bicyclic structure where the pyrazole ring is fused to a pyridine ring, contributing to its unique chemical properties and biological activities .
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential for further modification to enhance pharmacological properties.
The physical and chemical properties of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid are crucial for understanding its behavior in different environments:
These properties influence the compound's bioavailability and interaction with biological systems .
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
The ongoing exploration of this compound underscores its significance in advancing both medicinal chemistry and materials science research .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6